

Fulvestrant in Advanced Breast Cancer: A Comparative Guide to Clinical Efficacy

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Compound of Interest

Compound Name: Fulvestrant-D5

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Fulvestrant, a selective estrogen receptor downregulator (SERD), has demonstrated significant clinical utility in the treatment of hormone receptor-positive (HR+) advanced breast cancer. This guide provides a comparative analysis of fulvestrant's performance against other endocrine therapies and within its own dosing regimens, supported by data from key clinical trials.

Comparative Clinical Performance of Fulvestrant

Clinical trial data has established fulvestrant as an effective therapeutic option for postmenopausal women with advanced breast cancer. Its efficacy has been evaluated as both a first- and second-line treatment.

Below is a summary of key performance metrics from pivotal clinical trials comparing fulvestrant at a 500 mg dose to a 250 mg dose and to the aromatase inhibitor anastrozole.

Clinical Trial	Treatment Comparison	Patient Population	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)	Clinical Benefit Rate (CBR)
CONFIRM	Fulvestrant 500 mg vs. Fulvestrant 250 mg	Postmenopausal women with HR+ advanced breast cancer progressing on prior endocrine therapy	6.5 months vs. 5.5 months	26.4 months vs. 22.3 months[1][2]	-
FALCON	Fulvestrant 500 mg vs. Anastrozole 1 mg	Postmenopausal women with HR+, locally advanced or metastatic breast cancer, with no prior hormonal treatment	16.6 months vs. 13.8 months	Data immature at time of analysis	-
Phase III Trial (Second-Line)	Fulvestrant 250 mg vs. Anastrozole 1 mg	Postmenopausal women with advanced breast cancer progressing on prior endocrine therapy	5.5 months vs. 4.1 months[3]	26.4 months vs. 24.2 months[3]	-

FIRST (Phase II)	Fulvestrant	Postmenopausal women	23.4 months		
	500 mg vs. Anastrozole 1 mg	with HR+ advanced breast cancer	vs. 13.1 months	-	72.5% vs. 67.0%

Key Experimental Protocols

The methodologies of the cited clinical trials provide the framework for understanding the evidence supporting fulvestrant's use.

CONFIRM Trial (Comparison of Faslodex in Recurrent or Metastatic Breast Cancer)

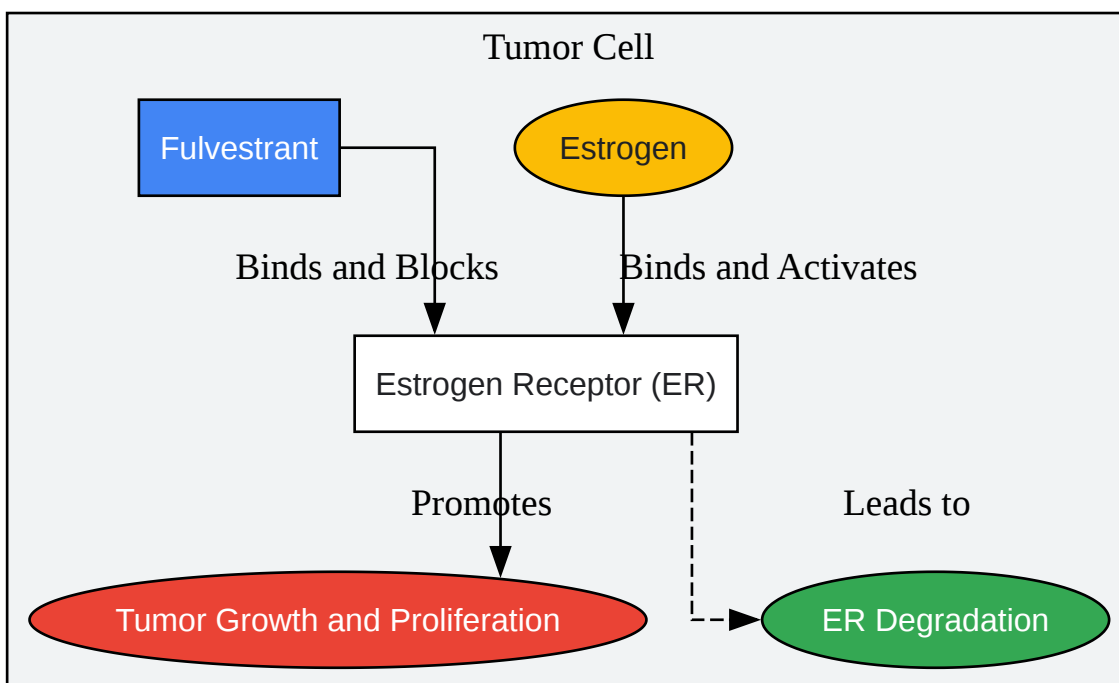
- Objective: To compare the efficacy and safety of fulvestrant 500 mg versus 250 mg in postmenopausal women with HR+ advanced breast cancer that had progressed or recurred after prior endocrine therapy.
- Study Design: A randomized, double-blind, phase III trial.
- Patient Population: 736 women were randomly assigned to receive either fulvestrant 500 mg (n=362) or 250 mg (n=374).
- Treatment Protocol:
 - Fulvestrant 500 mg group: Received two 5 mL intramuscular injections on days 0, 14, and 28, and then every 28 days thereafter.
 - Fulvestrant 250 mg group: Received one 5 mL intramuscular injection of fulvestrant and one of placebo on day 0, two placebo injections on day 14, and one fulvestrant and one placebo injection on day 28 and every 28 days thereafter.
- Primary Endpoint: Progression-free survival.
- Secondary Endpoint: Overall survival.

FALCON Trial

- Objective: To compare the efficacy and safety of fulvestrant 500 mg with anastrozole 1 mg as a first-line treatment for postmenopausal women with HR+ advanced breast cancer.
- Study Design: A phase III, randomized, open-label trial.
- Patient Population: 462 women with HR+, locally advanced or metastatic breast cancer who had not received prior endocrine therapy.
- Treatment Protocol:
 - Fulvestrant 500 mg group: Administered as two 5 mL intramuscular injections on days 0, 14, and 28, and then every 28 days.
 - Anastrozole 1 mg group: Administered orally once daily.
- Primary Endpoint: Progression-free survival.

Mechanism of Action: Estrogen Receptor Downregulation

Fulvestrant functions as a selective estrogen receptor downregulator (SERD). It binds to the estrogen receptor (ER) with high affinity, leading to the degradation of the receptor. This action effectively blocks estrogen signaling, which is a key driver of growth in HR+ breast cancer.

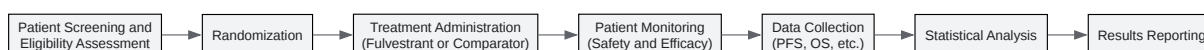


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Caption: Mechanism of action of Fulvestrant in a tumor cell.

Experimental Workflow: A Typical Clinical Trial Process

The evaluation of fulvestrant in clinical trials follows a structured workflow to ensure patient safety and data integrity.



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Caption: A generalized workflow for a clinical trial of Fulvestrant.

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References

- 1. Final Overall Survival: Fulvestrant 500mg vs 250mg in the Randomized CONFIRM Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Final overall survival: fulvestrant 500 mg vs 250 mg in the randomized CONFIRM trial - PubMed [pubmed.ncbi.nlm.nih.gov]
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